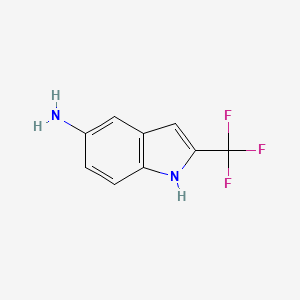

2-(三氟甲基)-1H-吲哚-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(trifluoromethyl)-1H-indol-5-amine, also known as TFMIA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of indole and has a trifluoromethyl group attached to the nitrogen atom. TFMIA has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.

科学研究应用

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. TFMIA’s unique structure may offer advantages in drug design due to its electronic properties and lipophilicity. Researchers have explored its potential as a scaffold for novel drug candidates targeting various diseases.

Example: Migraine Treatment: During migraine attacks, levels of calcitonin gene-related peptide (CGRP) rise in cranial circulation, leading to migraine-like headaches. TFMIA derivatives could potentially modulate CGRP receptors, making them interesting candidates for migraine therapy .

Organic Synthesis and Catalysis

Fluorine-containing compounds play a crucial role in organic synthesis. TFMIA can serve as a building block for creating more complex molecules. Researchers have utilized it in various reactions, including C–F bond activation, ipso-substitution, and defluorinative functionalization.

Example: Transition Metal-Catalyzed Reactions: TFMIA derivatives have been employed in transition metal-catalyzed reactions, leading to diverse products. These reactions often involve the trifluoromethyl group as a key functional handle .

Materials Science and Molecular Topologies

TFMIA contributes to the construction of intricate molecular structures. It has been used in the formation of homometallic and heterometallic molecular squares, demonstrating its role in creating complex materials.

Example: Molecular Topologies: Researchers have explored TFMIA’s ability to participate in self-assembly processes, leading to unique topological arrangements in materials .

Fluorine-Containing Reagents

TFMIA itself can serve as a precursor for novel reagents. Researchers have developed nonhygroscopic trifluoromethylating reagents that are practical, scalable, and useful for introducing trifluoromethyl groups into various molecules.

Example: Novel Trifluoromethylating Reagent: A recent study introduced a novel reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], notable for its practical synthesis and nonhygroscopic nature .

Photophysics and Fluorescent Probes

Indole-based compounds often exhibit interesting photophysical properties. TFMIA derivatives could serve as fluorescent probes or sensors.

Example: Fluorescent Imaging: Researchers could explore TFMIA’s fluorescence properties for cellular imaging, diagnostics, or environmental monitoring.

作用机制

Target of Action

Compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, triflupromazine, a compound with a trifluoromethyl group, binds to dopamine D1 and D2 receptors .

Mode of Action

It can be inferred from related compounds that it might interact with its targets and inhibit their activity . For example, triflupromazine binds to the dopamine D1 and D2 receptors and inhibits their activity .

Biochemical Pathways

Compounds with a trifluoromethyl group have been found to influence various biochemical pathways . For instance, triflupromazine, a compound with a trifluoromethyl group, affects the dopamine neurotransmitter receptors in the chemoreceptor trigger zone (CTZ) and vomiting centre .

Pharmacokinetics

Compounds with a trifluoromethyl group are known to exhibit certain pharmacokinetic properties . For instance, the trifluoromethyl group has a significant electronegativity, which often leads to strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Result of Action

Compounds with a trifluoromethyl group have been found to exhibit various cellular effects . For instance, the S-isomer of CCG-1423, a compound with a trifluoromethyl group, exhibited inhibitory effects on the cellular events triggered by MRTF-A activation .

Action Environment

Environmental factors have been found to influence the action of various compounds . For instance, temperature, photoperiod, and flow were found to influence the metabolomics response to diuron .

属性

IUPAC Name |

2-(trifluoromethyl)-1H-indol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-4-5-3-6(13)1-2-7(5)14-8/h1-4,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKYREAEEVHLSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

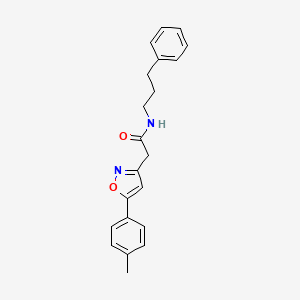

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

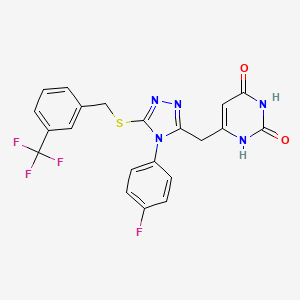

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

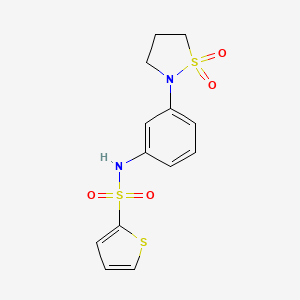

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2561615.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)